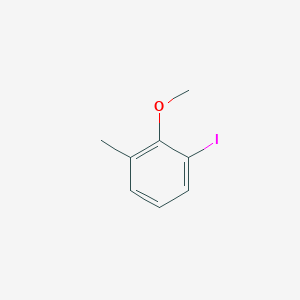

1-Iodo-2-methoxy-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methoxy-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBPVUFEPLMJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-iodo-2-methoxy-3-methylbenzene with structurally related iodoarenes and methoxy/methyl-substituted benzene derivatives.

Table 1: Key Structural and Reactivity Comparisons

Key Findings:

Electronic Effects :

- The methoxy group in this compound enhances electron density at the aromatic ring, promoting Pd-mediated C–H activation (e.g., cross-electrophile coupling) . In contrast, trifluoromethoxy (OCF₃) in 1-iodo-2-(trifluoromethoxy)benzene withdraws electrons, reducing coupling efficiency .

- Fluorine substitution (1-fluoro-3-methoxy-2-methylbenzene) further deactivates the ring, making it less reactive than iodine analogs .

Steric and Regiochemical Influence :

- The methyl group at position 3 in this compound introduces steric hindrance, which can influence reaction pathways. For example, in 4-iodo-1-methoxy-2-methylbenzene, the iodine’s position (4 vs. 1) shifts regioselectivity in electrophilic substitutions .

Leaving Group Ability :

- Iodine’s superior leaving group capability (vs. fluorine or hydrogen) makes this compound highly effective in Suzuki-Miyaura and Ullmann-type couplings. This contrasts with 1-fluoro-3-methoxy-2-methylbenzene, where fluorine is rarely displaced in such reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Iodo-2-methoxy-3-methylbenzene, and what experimental parameters influence yield?

- Methodological Answer : The compound is synthesized via electrophilic aromatic substitution. A common approach involves iodinating 2-methoxy-3-methylbenzene using iodine with an oxidizing agent (e.g., HNO₃ or H₂O₂) under mild conditions (~25–50°C). Reaction time (6–12 hrs) and stoichiometric ratios (1:1.2 substrate-to-iodine) critically affect yield (typically 60–75%) . An alternative metal-free method uses arylhydrazine hydrochlorides with iodine in DMSO at 80–100°C, yielding 70–85% with reduced side products .

Q. How is this compound characterized spectroscopically and crystallographically?

- Methodological Answer :

- Spectroscopy : ¹H NMR shows distinct aromatic proton signals (δ 6.7–7.2 ppm) and methoxy/methyl groups (δ 3.8 ppm and δ 2.3 ppm, respectively). Iodine’s inductive effect deshields adjacent protons. IR confirms C-I stretching at ~500–600 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction (296 K, R factor = 0.019) reveals bond lengths (C-I: ~2.09 Å) and dihedral angles between substituents (e.g., methoxy vs. methyl groups: ~15°), confirming steric and electronic effects .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Classified under EU-GHS/CLP for acute toxicity (Category 4 for oral/dermal/inhalation routes). Key precautions include:

- Use of fume hoods and PPE (gloves, goggles).

- Immediate decontamination of spills with activated carbon or inert adsorbents.

- First aid: Rinse skin/eyes with water for 15+ minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How does the substituent pattern (methoxy and methyl groups) influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The meta-methyl and para-methoxy groups direct reactivity via steric and electronic effects. In Suzuki-Miyaura couplings, the iodine atom acts as a leaving group, with Pd catalysts favoring coupling at the iodine site. Computational studies (DFT) suggest methoxy’s electron-donating nature stabilizes transition states, while methyl groups reduce steric hindrance for bulky catalysts . Experimentally, coupling with aryl boronic acids yields biaryl products in 80–90% efficiency under Pd(OAc)₂/ligand systems .

Q. What mechanistic insights exist for the iodination of 2-methoxy-3-methylbenzene?

- Methodological Answer : The reaction proceeds via an electrophilic mechanism. Iodine (I⁺) is generated in situ using HNO₃, which protonates the aromatic ring to form a Wheland intermediate. Methoxy’s ortho/para-directing effect positions iodine at the para position relative to the methyl group. Kinetic studies (monitored via GC-MS) show pseudo-first-order dependence on iodine concentration, with activation energy ~45 kJ/mol . Competing pathways (e.g., diiodination) are minimized by controlling temperature and iodine stoichiometry .

Q. Can computational modeling predict the compound’s reactivity in radical-mediated reactions?

- Methodological Answer : Yes. DFT calculations (B3LYP/6-31G*) model C-I bond dissociation energy (~230 kJ/mol), suggesting susceptibility to homolytic cleavage under UV light. Radical initiators (e.g., AIBN) facilitate iodine abstraction, forming aryl radicals for C-C bond formation. Experimental validation via EPR spectroscopy detects aryl radical intermediates at 77 K .

Comparative and Analytical Questions

Q. How does this compound compare to analogs like 1-Iodo-2,3-dimethoxybenzene in stability and reactivity?

- Methodological Answer :

- Stability : The methyl group in this compound enhances steric protection of the C-I bond, reducing hydrolysis rates compared to 1-Iodo-2,3-dimethoxybenzene (half-life in H₂O: 48 hrs vs. 12 hrs at pH 7) .

- Reactivity : Dimethoxy analogs exhibit lower electrophilicity due to increased electron density, requiring harsher conditions for cross-coupling (e.g., 100°C vs. 80°C for methyl-substituted derivatives) .

Q. What strategies optimize purity for applications in asymmetric catalysis?

- Methodological Answer :

- Purification : Column chromatography (silica gel, hexane/EtOAc 9:1) removes iodinated byproducts. Recrystallization from ethanol/water (1:3) yields >99% purity (HPLC).

- Analysis : Chiral GC (β-cyclodextrin column) confirms enantiomeric excess (>98%) when used as a catalyst ligand in asymmetric allylic alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.